4,8-Dimethylnon-7-en-3-ol
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Overview
Description
4,8-Dimethylnon-7-en-3-ol is an organic compound with the molecular formula C11H22O. It is a secondary alcohol with a hydroxyl group attached to the third carbon of a nonene chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,8-Dimethylnon-7-en-3-ol can be synthesized through various methods. One notable method involves the transesterification of ethyl (2E)-3-phenylprop-2-enoate with 4,8-dimethylnon-7-en-1-ol using immobilized enzymes such as Novozym 435 . This reaction is often carried out under microwave irradiation, which enhances the reaction rate and yield compared to conventional heating methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of immobilized enzymes and microwave irradiation can be scaled up for industrial applications, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethylnon-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols.
Substitution: Formation of various substituted compounds.
Scientific Research Applications
4,8-Dimethylnon-7-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4,8-Dimethylnon-7-en-3-ol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for enzymes like lipases, leading to the formation of various products through transesterification . The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
4,8-Dimethylnon-7-en-3-ol can be compared with other similar compounds, such as:
4,8-Dimethyl-7-nonen-2-ol: Similar structure but with a different position of the hydroxyl group.
4,8-Dimethyl-7-nonen-2-one: Contains a ketone group instead of a hydroxyl group.
3,7-Nonadien-2-one, 4,8-dimethyl-: Similar structure with a different functional group.
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
27243-07-8 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4,8-dimethylnon-7-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-5-11(12)10(4)8-6-7-9(2)3/h7,10-12H,5-6,8H2,1-4H3 |
InChI Key |
OLPJEGSRSMHTIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)CCC=C(C)C)O |
Origin of Product |
United States |
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